Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride
Brand Name: Vulcanchem
CAS No.: 160518-43-4
VCID: VC20912394
InChI: InChI=1S/C11H9BrN2OS.ClH/c12-7-1-2-10(15)8(5-7)9-6-16-11-13-3-4-14(9)11;/h1-2,5-6,15H,3-4H2;1H
SMILES: C1CN2C(=CSC2=N1)C3=C(C=CC(=C3)Br)O.Cl
Molecular Formula: C11H10BrClN2OS
Molecular Weight: 333.63 g/mol

Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride

CAS No.: 160518-43-4

Cat. No.: VC20912394

Molecular Formula: C11H10BrClN2OS

Molecular Weight: 333.63 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride - 160518-43-4

Specification

CAS No. 160518-43-4
Molecular Formula C11H10BrClN2OS
Molecular Weight 333.63 g/mol
IUPAC Name 4-bromo-2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenol;hydrochloride
Standard InChI InChI=1S/C11H9BrN2OS.ClH/c12-7-1-2-10(15)8(5-7)9-6-16-11-13-3-4-14(9)11;/h1-2,5-6,15H,3-4H2;1H
Standard InChI Key TXRHDKCVBACQFW-UHFFFAOYSA-N
SMILES C1CN2C(=CSC2=N1)C3=C(C=CC(=C3)Br)O.Cl
Canonical SMILES [H+].C1CN2C(=CSC2=N1)C3=C(C=CC(=C3)Br)O.[Cl-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator